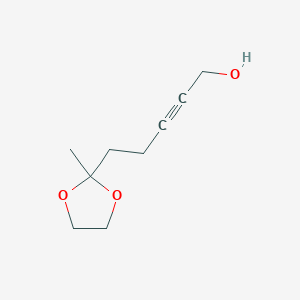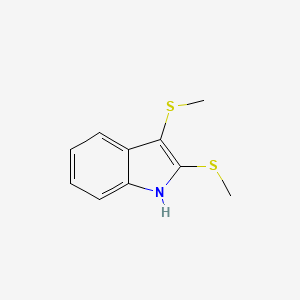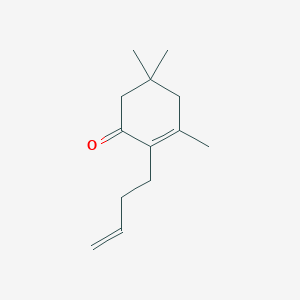
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol is an organic compound characterized by the presence of a dioxolane ring and a pentynol chain. This compound is notable for its unique structure, which combines a cyclic acetal with an alkyne and an alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The alkyne and alcohol functionalities are introduced through subsequent reactions, such as the addition of acetylene derivatives and hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method to ensure anhydrous conditions . This method minimizes unwanted side reactions and ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, while the alkyne and alcohol groups can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar ring structure but lacking the alkyne and alcohol functionalities.
2-Methyl-1,3-dioxolane-2-acetate: Contains a similar dioxolane ring but with different substituents.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring and hydroxyl group but different overall structure.
Uniqueness
5-(2-Methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol is unique due to its combination of a dioxolane ring, alkyne, and alcohol functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
138667-73-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)pent-2-yn-1-ol |
InChI |
InChI=1S/C9H14O3/c1-9(11-7-8-12-9)5-3-2-4-6-10/h10H,3,5-8H2,1H3 |
InChI Key |
MFFCNCHOAWLNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)


![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)

![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)




![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
